molecular formula C9H14BNO3 B13344654 (5-(Piperidin-4-yl)furan-2-yl)boronic acid

(5-(Piperidin-4-yl)furan-2-yl)boronic acid

Cat. No.: B13344654
M. Wt: 195.03 g/mol
InChI Key: NIJGPUFYZJEVGZ-UHFFFAOYSA-N
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Description

(5-(Piperidin-4-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 and a molecular weight of 195.02 g/mol . This compound features a piperidine ring attached to a furan ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of (5-(Piperidin-4-yl)furan-2-yl)boronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-(Piperidin-4-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products Formed

    Oxidation: (5-(Piperidin-4-yl)furan-2-yl)methanol.

    Reduction: (5-(Piperidin-4-yl)tetrahydrofuran-2-yl)boronic acid.

    Substitution: Various biaryl or bialkyl compounds depending on the coupling partner.

Scientific Research Applications

(5-(Piperidin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Piperidin-4-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, leading to inhibition of its activity . The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    (5-(Piperidin-4-yl)thiophene-2-yl)boronic acid: Similar structure but with a thiophene ring instead of a furan ring.

    (5-(Piperidin-4-yl)pyridine-2-yl)boronic acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

(5-(Piperidin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both a piperidine and a furan ring, which provides a distinct electronic and steric environment. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

(5-piperidin-4-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2

InChI Key

NIJGPUFYZJEVGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2CCNCC2)(O)O

Origin of Product

United States

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